Cas no 896317-57-0 (Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]-)
![Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]- structure](https://www.kuujia.com/scimg/cas/896317-57-0x500.png)
Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]-
-
- Inchi: 1S/C23H24N2O6S/c1-30-18-11-9-17(10-12-18)13-14-24-22(26)23(27)25-16-21(20-8-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27)
- InChI Key: QWXSAQQSXLTSRT-UHFFFAOYSA-N
- SMILES: C(NCC(C1=CC=CO1)S(C1=CC=CC=C1)(=O)=O)(=O)C(NCCC1=CC=C(OC)C=C1)=O
Experimental Properties
- Density: 1.287±0.06 g/cm3(Predicted)
- pka: 11.65±0.46(Predicted)
Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2569-0069-1mg |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide |
896317-57-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
A2B Chem LLC | BA83258-2mg |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide |
896317-57-0 | 2mg |
$214.00 | 2023-12-29 | ||
Life Chemicals | F2569-0069-2mg |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide |
896317-57-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
A2B Chem LLC | BA83258-1mg |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide |
896317-57-0 | 1mg |
$204.00 | 2024-04-19 | ||
Life Chemicals | F2569-0069-2μmol |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide |
896317-57-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]- Related Literature
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]-
Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]- (CAS No: 896317-57-0)
Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]-, also known by its CAS number 896317-57-0, is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology, materials science, and catalysis. The molecule's structure is characterized by the presence of a diamide group, a furan ring, a phenylsulfonyl group, and a methoxy-substituted phenyl group, making it a versatile building block for further chemical modifications.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the individual substituents. The furan ring is often introduced via nucleophilic aromatic substitution or coupling reactions, while the phenylsulfonyl group is typically introduced through sulfonation followed by substitution. The methoxyphenyl group is synthesized using standard aromatic substitution techniques. The final step involves the coupling of these substituents with the diamide backbone, which can be achieved through various methods such as amide bond formation or reductive amination.
Recent studies have highlighted the potential of this compound as a building block in drug design. Its unique combination of functional groups makes it an ideal candidate for exploring new drug delivery systems and bioactive molecules. For instance, the furan ring can act as a bioisostere for other heterocyclic groups, while the phenylsulfonyl group can serve as a leaving group in various substitution reactions. The methoxyphenyl group adds additional electronic and steric properties to the molecule, enhancing its versatility in chemical reactions.
In terms of applications, this compound has shown promise in catalysis due to its ability to coordinate with metal ions and stabilize transition states. Researchers have explored its use as a ligand in organometallic catalysts for various reactions, including olefin polymerization and cross-coupling reactions. The diamide backbone provides multiple coordination sites, making it an effective ligand for transition metals such as palladium and nickel.
From an environmental perspective, the compound's stability and biodegradability have been studied extensively. Recent research indicates that it exhibits moderate biodegradability under aerobic conditions, making it suitable for use in eco-friendly chemical processes. However, further studies are needed to fully understand its long-term environmental impact and to develop strategies for minimizing any potential risks.
In conclusion, Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]- (CAS No: 896317-57-0) is a versatile and intriguing compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive candidate for further research in drug design, catalysis, and materials science. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing chemical science and technology.
896317-57-0 (Ethanediamide, N1-[2-(2-furanyl)-2-(phenylsulfonyl)ethyl]-N2-[2-(4-methoxyphenyl)ethyl]-) Related Products
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 61549-49-3(9-Decenenitrile)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)




